BenchChemオンラインストアへようこそ!

Duloxetine metabolite Para-Naphthol Duloxetine

Pharmacology Receptor binding SNRI mechanism

Para-Naphthol Duloxetine is the mandatory EP Impurity C (also designated Impurity F) for duloxetine HCl quality control. Unlike its regioisomers, this terminal oxidation metabolite is pharmacologically inactive, serving as the definitive negative control for SERT/NET screening and the essential reference for baseline resolution from alpha-naphthol duloxetine in forced degradation studies. Procuring this certified standard ensures ICH Q3A/Q3B and ICH M10 compliance.

Molecular Formula C18H19NOS
Molecular Weight 297.4 g/mol
CAS No. 949095-98-1
Cat. No. B1592624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuloxetine metabolite Para-Naphthol Duloxetine
CAS949095-98-1
Molecular FormulaC18H19NOS
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3
InChIInChI=1S/C18H19NOS/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15/h2-9,12,16,19-20H,10-11H2,1H3
InChIKeyOJXMJLCWKLPCHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Para-Naphthol Duloxetine (CAS 949095-98-1): A Definitive Guide to the Inactive Phase I Metabolite and Pharmacopeial Reference Standard


Para-Naphthol Duloxetine (CAS 949095-98-1), systematically designated as 4-(3-(methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol, is a phase I oxidative metabolite of the SNRI antidepressant duloxetine [1]. This compound arises from cytochrome P450-mediated hydroxylation of the duloxetine naphthyl ring at the 4-position and is classified as an inactive metabolite that does not contribute to the therapeutic inhibition of serotonin or norepinephrine reuptake . In addition to its metabolic role, it is codified in multiple pharmacopeias as Duloxetine EP Impurity C (also designated Impurity F in some contexts), making it a mandatory reference standard for pharmaceutical quality control [2]. With a molecular weight of 297.41 g/mol (C18H19NOS) and a calculated logP of approximately 2.77, its physicochemical profile distinguishes it from the parent drug and from other hydroxylated metabolites such as 4-hydroxy duloxetine and 5-hydroxy duloxetine [3].

Why Para-Naphthol Duloxetine Cannot Be Substituted: Functional Inactivity and Structural Isomerism as Critical Differentiators


In procurement decisions for metabolites and reference standards, the assumption that structurally similar analogs can be interchanged is scientifically unfounded. Para-Naphthol Duloxetine occupies a unique position within the duloxetine metabolic cascade: it is a pharmacologically inactive, terminal oxidation product, whereas its regioisomers (e.g., 4-hydroxy duloxetine and 5-hydroxy duloxetine) represent intermediate species that are further conjugated into glucuronides and sulfates [1]. More critically, positional isomerism matters — alpha-naphthol duloxetine and para-naphthol duloxetine are distinct degradation products formed under different forced degradation conditions, and misidentification of one for the other leads to erroneous impurity profiling and failed regulatory submissions [2]. Furthermore, unlike the parent drug duloxetine (a moderate CYP2D6 inhibitor) or certain active metabolites of other antidepressants (e.g., desvenlafaxine), Para-Naphthol Duloxetine exhibits no CYP inhibition activity and no monoamine reuptake activity, making it unsuitable for pharmacological studies but irreplaceable as a negative control or analytical blank . The compound's procurement value lies not in its bioactivity but in its defined inactivity — a property that cannot be approximated by any structurally adjacent molecule.

Quantitative Differentiation Evidence: Para-Naphthol Duloxetine vs. In-Class Analogs and Alternative Reference Materials


Functional Inactivity vs. Parent Drug: Receptor Binding and Reuptake Inhibition Null Profile

Para-Naphthol Duloxetine exhibits complete loss of serotonin and norepinephrine reuptake inhibition activity relative to the parent drug duloxetine. While duloxetine demonstrates potent dual reuptake inhibition with K_i values in the low nanomolar range for both SERT and NET, Para-Naphthol Duloxetine is classified as an inactive metabolite with no detectable monoamine transporter affinity [1]. This functional null phenotype is consistent across vendor characterization: the compound is consistently designated 'inactive' in curated compound libraries . The quantitative difference is absolute — from high nanomolar potency to no measurable activity — making this compound the only appropriate negative control for in vitro SNRI pharmacological assays that require a structurally related, non-interfering molecule.

Pharmacology Receptor binding SNRI mechanism Metabolite screening

Regioisomeric Specificity: Para-Naphthol vs. Alpha-Naphthol Duloxetine as Distinct Forced Degradation Products

Para-Naphthol Duloxetine and alpha-naphthol duloxetine are positional isomers that form under distinct conditions during forced degradation studies of duloxetine hydrochloride. Under acidic stress conditions, both degradation products are generated, but their formation kinetics and relative abundance differ [1]. LC-MS/MS analysis has confirmed that the atomic mass numbers and fragmentation patterns are distinguishable, enabling unambiguous identification and quantification . Procurement of Para-Naphthol Duloxetine specifically (rather than the alpha isomer or a mixed standard) is essential for method validation because regulatory guidelines require identification, quantification, and reporting of each specified impurity individually — a requirement that cannot be met by an isomeric mixture or the wrong positional isomer.

Forced degradation Stability-indicating methods Impurity profiling Pharmaceutical analysis

Metabolic Pathway Positioning: Terminal Oxidized Product vs. Conjugated Intermediates

Para-Naphthol Duloxetine represents a specific oxidation state within the duloxetine metabolic cascade that is distinct from the more extensively studied glucuronide and sulfate conjugates. The major circulating metabolites in human plasma are 4-hydroxy duloxetine glucuronide (M6), 6-hydroxy-5-methoxy duloxetine glucuronide (M10), 4,6-dihydroxy duloxetine glucuronide (M9), and 5-hydroxy-6-methoxy duloxetine sulfate (M7) [1]. Para-Naphthol Duloxetine is the unconjugated, free phenol precursor that undergoes phase II conjugation; its formation occurs via CYP1A2 and CYP2D6-mediated oxidation of the naphthyl ring, potentially proceeding through 5- or 6-hydroxy duloxetine intermediates and a catechol intermediate before yielding the 4-hydroxy substitution pattern . This metabolic context positions the compound as a key analytical marker for tracking incomplete conjugation or aberrant phase I metabolism.

Drug metabolism Phase I metabolism CYP450 Metabolite identification

Analytical Purity and Certification: ISO 17034 Reference Material vs. Research-Grade Reagents

Para-Naphthol Duloxetine is commercially available at multiple purity grades and certification levels. For pharmaceutical quality control and regulatory submission purposes, ISO 17034-certified reference materials are available with purity >95% and full documentation packages including NMR, MS, HPLC, IR, UV, moisture content, and residue on ignition data [1]. Research-grade material is offered at ≥98% purity by multiple vendors . The critical differentiation is documentation traceability: ISO 17034-certified materials are manufactured under a quality management system accredited by ANAB and/or CNAS, providing the chain of custody and uncertainty budgets required for compendial method validation and regulatory dossier support .

Certified reference material ISO 17034 Pharmaceutical impurity Quality control

Para-Naphthol Duloxetine (CAS 949095-98-1): Validated Application Scenarios for Scientific Procurement


Pharmaceutical Forced Degradation and Stability-Indicating Method Validation

Para-Naphthol Duloxetine serves as a critical impurity marker in forced degradation studies of duloxetine hydrochloride formulations. Under acidic stress conditions, the compound is generated as a degradation product alongside alpha-naphthol duloxetine . Analytical development laboratories require the authentic reference standard to establish system suitability parameters, determine relative retention times, and validate that the analytical method achieves baseline resolution between the para- and alpha- positional isomers. The compound is listed as Duloxetine EP Impurity C (or F, depending on the pharmacopeial monograph), and its procurement as a certified reference material ensures compliance with ICH Q3A/Q3B impurity qualification thresholds [7].

In Vitro Metabolism Studies Requiring Phase I Intermediate Characterization

Researchers investigating CYP1A2 and CYP2D6-mediated oxidation of duloxetine utilize Para-Naphthol Duloxetine as an analytical standard to track the formation of the unconjugated 4-hydroxy metabolite . Because the compound undergoes rapid phase II conjugation to glucuronides and sulfates in vivo, its direct detection in biological matrices is challenging; however, it serves as an essential reference for in vitro microsomal or hepatocyte incubation experiments where conjugation pathways may be saturated or inhibited. Quantification of this specific intermediate enables precise determination of CYP isoform contributions and assessment of potential drug-drug interactions that affect duloxetine clearance [7].

SNRI Pharmacological Assay Negative Control

In high-throughput screening campaigns targeting serotonin and norepinephrine transporters, Para-Naphthol Duloxetine provides a structurally related, pharmacologically inactive control compound . Unlike the parent drug duloxetine (which exhibits potent SERT and NET inhibition) or alternative negative controls such as vehicle-only wells, this compound controls for non-specific effects attributable to the naphthyl-thiophene scaffold. This application is particularly relevant for assays designed to identify novel dual reuptake inhibitors where the duloxetine pharmacophore is used as a starting point for medicinal chemistry optimization, and where structurally matched inactive controls are essential for interpreting structure-activity relationships [7].

Bioanalytical Method Development for Duloxetine Therapeutic Drug Monitoring

Clinical pharmacokinetic laboratories developing LC-MS/MS methods for therapeutic drug monitoring of duloxetine require pure reference standards for all known circulating metabolites and degradation products to ensure method selectivity . Para-Naphthol Duloxetine is used to verify that the analytical method does not suffer from interference or cross-talk with this unconjugated oxidation product, even though it is present at only trace levels in patient plasma. Its inclusion in method validation protocols satisfies regulatory expectations for comprehensive specificity testing as outlined in ICH M10 and FDA Bioanalytical Method Validation guidance documents [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duloxetine metabolite Para-Naphthol Duloxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.